Trichodermol

Descripción

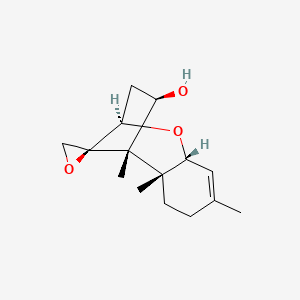

This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2198-93-8 |

|---|---|

Fórmula molecular |

C15H22O3 |

Peso molecular |

250.33 g/mol |

Nombre IUPAC |

(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |

InChI |

InChI=1S/C15H22O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,10-12,16H,4-5,7-8H2,1-3H3/t10-,11-,12-,13+,14-,15+/m1/s1 |

Clave InChI |

XSUVNTHNQMGPIL-LACSLYJWSA-N |

SMILES isomérico |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)O)C)C |

SMILES canónico |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Trichodermin Trichodermol |

Origen del producto |

United States |

Foundational & Exploratory

Trichodermol: A Technical Guide to its Discovery, Isolation, and Characterization from Trichoderma Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodermol, a sesquiterpenoid mycotoxin belonging to the trichothecene family, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound and its isolation from various Trichoderma species. It details the biosynthetic pathway, comprehensive experimental protocols for extraction and purification, and methods for structural characterization. Furthermore, this document summarizes key quantitative data related to its biological effects and presents diagrams of its mechanism of action and relevant experimental workflows to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Introduction: The Discovery of Trichothecenes and this compound

The history of trichothecenes dates back to the 1930s in Russia, where they were identified as the causative agents of Alimentary Toxic Aleukia, a lethal disease linked to the consumption of contaminated grain[1]. These mycotoxins are produced by a variety of fungal genera, including Fusarium, Myrothecium, Stachybotrys, and Trichoderma[2][3][4][5]. This compound (C₁₅H₂₂O₃) is a type A trichothecene characterized by a 12,13-epoxytrichothec-9-ene skeleton[2][3][6]. It was first isolated from Trichoderma polysporum and Trichoderma sporulosum in 1972[7]. It serves as a crucial biosynthetic precursor to other simple trichothecenes, such as trichodermin and harzianum A[8][9]. The toxic effects of trichothecenes are primarily attributed to their ability to inhibit protein synthesis in eukaryotic organisms[1][10][11].

Biosynthesis of this compound in Trichoderma

The biosynthesis of this compound in Trichoderma species originates from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the initial precursor. The process is governed by a cluster of genes known as TRI genes[12][13].

The key steps in the biosynthetic pathway are as follows[8][12][14]:

-

Cyclization of FPP: The enzyme trichodiene synthase, encoded by the tri5 gene, catalyzes the cyclization of farnesyl pyrophosphate to form trichodiene, the first specific intermediate in the pathway[14][15].

-

Oxygenation Steps: A series of oxygenation reactions are carried out by cytochrome P450 monooxygenases. The tri4 gene product introduces oxygen atoms at positions C-2, C-11, and C-12 of trichodiene[14].

-

Formation of the Epoxy Ring: The characteristic 12,13-epoxy ring is then formed.

-

Hydroxylation: The TRI11 gene encodes a P450 monooxygenase that hydroxylates the 12,13-epoxytrichothec-9-ene (EPT) intermediate at the C-4 position, yielding this compound[14].

This compound can then be further modified by other TRI gene products. For example, the TRI3-encoded acetyltransferase acetylates the C-4 hydroxyl group of this compound to produce trichodermin[13][16].

Isolation and Purification of this compound

The isolation of this compound from Trichoderma cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.

Fungal Strains and Culture Conditions

Several Trichoderma species are known producers of this compound, with Trichoderma brevicompactum being one of the most well-studied[2][9][14]. The production of trichothecenes can be influenced by culture media, with liquid media often yielding higher amounts than solid media[2][14].

Table 1: Trichoderma Species Reported to Produce this compound and Related Compounds

| Species | Compound(s) | Reference(s) |

| Trichoderma brevicompactum | This compound, Trichodermin, Harzianum A | [2][9][14] |

| Trichoderma polysporum | This compound | [7] |

| Trichoderma sporulosum | This compound | [7] |

| Trichoderma arundinaceum | Harzianum A (derived from this compound) | [9] |

| Trichoderma taxi | Trichodermin (derived from this compound) | [13] |

| Trichoderma harzianum | Harzianum A (derived from this compound) | [17] |

Experimental Protocol: Isolation and Purification

The following protocol outlines a general procedure for the isolation and purification of this compound from a liquid culture of Trichoderma brevicompactum.

1. Fermentation:

-

Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with a spore suspension or mycelial plugs of T. brevicompactum.

-

Incubate the culture for 14-21 days at 25-28°C with shaking (e.g., 150-200 rpm) to ensure proper aeration[16][18].

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of a non-polar organic solvent, such as ethyl acetate[16][19].

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Flash Chromatography: Subject the crude extract to flash chromatography on a silica gel column. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reverse-phase HPLC (RP-HPLC) on a C18 column[2][5]. A typical mobile phase could be a gradient of acetonitrile in water. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 205-220 nm).

-

Collect the fractions corresponding to the this compound peak and evaporate the solvent to yield the pure compound.

Structural Characterization

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound[2]. High-resolution mass spectrometry (HRMS) will provide the exact mass, allowing for the determination of the molecular formula (C₁₅H₂₂O₃).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of this compound[20][21]. 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of protons and carbons within the molecule.

Biological Activity and Mechanism of Action

This compound, like other trichothecenes, exhibits a range of biological activities, including antifungal and cytotoxic effects[9][19].

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT-116 | Colon Carcinoma | 3.3 ± 0.3 | [19] |

| A549 | Lung Carcinoma | 5.3 ± 0.3 | [19] |

| PC-3 | Prostate Cancer | 1.8 ± 0.8 | [19] |

| MCF-7 | Breast Carcinoma | Moderate Activity | [19] |

The primary mechanism of action of trichothecenes is the inhibition of protein synthesis in eukaryotes[10][11][22]. They bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby interfering with the elongation and/or termination steps of translation[1][22][23]. This disruption of protein synthesis leads to a cascade of downstream cellular effects, ultimately resulting in apoptosis.

Conclusion

This compound remains a significant mycotoxin of interest due to its prevalence in various Trichoderma species and its potent biological activities. This guide provides a comprehensive framework for its discovery, isolation, and characterization. The detailed protocols and data presented herein are intended to facilitate further research into the therapeutic potential and toxicological properties of this compound and other related trichothecenes. A thorough understanding of its biosynthesis and mechanism of action will be crucial for the development of novel antifungal agents and for mitigating the risks associated with mycotoxin contamination in agriculture and food production.

References

- 1. Mechanism of action of the mycotoxin trichodermin, a 12,13-epoxytrichothecene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mz-at.de [mz-at.de]

- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Basic Techniques in Studying Mycotoxins: Isolation of Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uni-giessen.de [uni-giessen.de]

- 10. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Identification of Trichoderma Spp. from Different Agricultural Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. vbn.aau.dk [vbn.aau.dk]

- 15. trichoderma.info [trichoderma.info]

- 16. entomoljournal.com [entomoljournal.com]

- 17. Recent Advances in Mycotoxin Analysis and Detection of Mycotoxigenic Fungi in Grapes and Derived Products | MDPI [mdpi.com]

- 18. Optimization of Culture Conditions and Production of Bio-Fungicides from Trichoderma Species under Solid-State Fermentation Using Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. BG - High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter [bg.copernicus.org]

- 21. mdpi.com [mdpi.com]

- 22. Mechanism of Action of the Mycotoxin Trichodermin, a 12,13-Epoxytrichothecene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PMC [pmc.ncbi.nlm.nih.gov]

The Trichodermol Biosynthesis Pathway in Trichoderma: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Genetic and Molecular Underpinnings of Trichothecene Production in a Genus of Industrial and Agricultural Importance.

Introduction

Trichoderma species are filamentous fungi renowned for their multifaceted roles in biocontrol, enzyme production, and as a source of a diverse array of secondary metabolites. Among these metabolites, the trichothecenes, a class of sesquiterpenoid mycotoxins, have garnered significant attention due to their potent biological activities, including antifungal, phytotoxic, and cytotoxic properties. Trichodermol, a key intermediate in the biosynthesis of many trichothecenes, serves as a crucial molecular scaffold from which a variety of more complex trichothecenes are derived. Understanding the intricate biosynthetic pathway leading to this compound is paramount for harnessing the biotechnological potential of Trichoderma and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Trichoderma, detailing the genetic machinery, enzymatic transformations, and regulatory aspects that govern the production of this important secondary metabolite. The content is tailored for researchers, scientists, and drug development professionals seeking a deep and actionable understanding of this complex biochemical cascade.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Trichoderma commences with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxidative and rearrangement reactions catalyzed by a suite of dedicated enzymes encoded by the tri gene cluster. While most tri genes are located in a main cluster, a notable feature in Trichoderma is the localization of the tri5 gene outside of this primary cluster.[1][2][3]

The key steps in the pathway are as follows:

-

Trichodiene Formation: The pathway is initiated by the enzyme trichodiene synthase, encoded by the tri5 gene.[1][2][3][4] This terpene cyclase catalyzes the conversion of FPP into the bicyclic sesquiterpene, trichodiene, which is the first committed intermediate in trichothecene biosynthesis.[1][2][3]

-

Oxygenation of Trichodiene: Following its synthesis, trichodiene undergoes a series of three consecutive oxygenation reactions at the C-2, C-12, and C-11 positions.[1] This critical step is catalyzed by a cytochrome P450 monooxygenase encoded by the tri4 gene, leading to the formation of isotrichodiol.[1]

-

Formation of 12,13-Epoxytrichothec-9-ene (EPT): The intermediate isotrichodiol is then non-enzymatically converted to 12,13-epoxytrichothec-9-ene (EPT).[5]

-

Hydroxylation of EPT to this compound: The final step in the formation of this compound is the hydroxylation of EPT at the C-4 position.[1][5] This reaction is catalyzed by another cytochrome P450 monooxygenase, which is encoded by the tri11 gene.[1]

The resulting molecule, this compound, is a key branching point in the pathway, serving as the direct precursor for other simple trichothecenes like trichodermin and more complex macrocyclic trichothecenes such as harzianum A.[6][7][8]

Key Genes and Enzymes in this compound Biosynthesis

The following table summarizes the core genes and their corresponding enzymes involved in the biosynthesis of this compound in Trichoderma.

| Gene | Enzyme | Function |

| tri5 | Trichodiene Synthase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to trichodiene.[1][2][3][4] |

| tri4 | Cytochrome P450 Monooxygenase | Performs three consecutive oxygenations of trichodiene to form isotrichodiol.[1] |

| tri11 | Cytochrome P450 Monooxygenase | Catalyzes the C-4 hydroxylation of 12,13-epoxytrichothec-9-ene (EPT) to produce this compound.[1][5] |

| tri22 | Hydroxylase | Also implicated in the hydroxylation of EPT at C-4 to yield this compound.[6][7] |

Downstream Modifications of this compound

This compound is a pivotal intermediate that can be further modified to produce a range of bioactive trichothecenes.

-

Trichodermin Biosynthesis: this compound can be acetylated at the C-4 hydroxyl group to form trichodermin.[6][7] This reaction is catalyzed by an acetyltransferase encoded by the tri3 gene.[9][10][11]

-

Harzianum A Biosynthesis: Alternatively, this compound can be esterified with octa-2,4,6-trienedioyl to produce harzianum A.[8] This process involves the replacement of the acetyl group in trichodermin with the octatrienedioyl moiety, a reaction catalyzed by the Tri18 acyltransferase.[8] The polyketide side chain itself is synthesized by enzymes encoded by genes such as tri17 (a polyketide synthase) and tri23 (a P450 monooxygenase).[8][12]

Quantitative Data on this compound and Trichodermin Production

The production of this compound and its derivatives is influenced by genetic and environmental factors. Overexpression and deletion of key biosynthetic genes have been shown to significantly impact metabolite yields.

| Strain/Condition | Metabolite | Production Level/Change | Reference |

| T. brevicompactum (wild-type) | Trichodermin | Baseline production | [4] |

| T. brevicompactum (tri5 overexpression) | Trichodermin | Increased production | [4] |

| T. arundinaceum (tri4 disruption) | Harzianum A | Reduced antifungal activity, implying reduced production | [1] |

| T. brevicompactum (tri3 deletion) | Trichodermin | Sharp decline in production | [9] |

| T. brevicompactum (tri3 deletion) | This compound | Accumulation | [9] |

| T. brevicompactum (tri4 deletion) | Trichodermin | No production | [9][13] |

| T. brevicompactum (tri11 deletion) | Trichodermin | No production | [9][13] |

| T. taxi (TRI3 disruption) | Trichodermin | Significantly reduced production | [10][11] |

| T. taxi (TRI3 disruption) | This compound | Not significantly affected | [10][11] |

Experimental Protocols

Fungal Culture and Metabolite Extraction

This protocol describes the general procedure for culturing Trichoderma species for the production of trichothecenes and the subsequent extraction of these metabolites for analysis.

Materials:

-

Trichoderma strain of interest

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Inoculate the Trichoderma strain onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation is observed.

-

Aseptically transfer a small agar plug containing mycelium and spores into a flask containing 100 mL of PDB.

-

Incubate the liquid culture at 25-28°C in a shaker at 150-200 rpm for 7-14 days.

-

After incubation, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the crude extract in a known volume of methanol, filter through a 0.22 µm syringe filter, and store at -20°C until analysis.

LC/MS Analysis of Trichothecenes

This protocol outlines a general method for the quantification of this compound and other trichothecenes using Liquid Chromatography-Mass Spectrometry (LC/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Procedure:

-

Set up a gradient elution program, for example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

-

Set the column temperature to 40°C and the flow rate to 0.3 mL/min.

-

Set the injection volume to 5-10 µL.

-

Configure the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Acquire data in full scan mode and, for targeted analysis, in MS/MS mode using precursor ions for this compound (e.g., m/z 251.16 [M+H]⁺) and other target trichothecenes.

-

Prepare standard curves for absolute quantification using purified standards of this compound and other relevant trichothecenes.

-

Analyze the extracted samples and quantify the target compounds by comparing their peak areas to the standard curves.

Visualizations of the this compound Biosynthesis Pathway

The following diagrams, generated using the DOT language, illustrate the core this compound biosynthesis pathway and its subsequent conversion to trichodermin and harzianum A.

Caption: The core biosynthetic pathway of this compound from farnesyl pyrophosphate in Trichoderma.

Caption: Biosynthetic conversion of this compound to trichodermin and harzianum A.

Regulatory Aspects and Future Directions

The expression of the tri genes and, consequently, the production of this compound and its derivatives are tightly regulated. The gene tri6 encodes a zinc finger protein that is thought to be a key transcriptional regulator of the trichothecene biosynthetic pathway.[1] Additionally, environmental cues and the presence of other microorganisms can influence the production of these secondary metabolites.[14]

Future research in this area will likely focus on several key aspects:

-

Elucidation of Regulatory Networks: A deeper understanding of the signaling pathways and transcription factors that control the expression of the tri gene cluster is needed.

-

Enzyme Characterization: Detailed biochemical and structural studies of the enzymes in the pathway will provide insights into their catalytic mechanisms and substrate specificities.

-

Metabolic Engineering: The knowledge of the biosynthetic pathway can be leveraged for the metabolic engineering of Trichoderma strains to enhance the production of desired trichothecenes or to create novel derivatives with improved therapeutic properties.

-

Exploration of Biological Activities: Further investigation into the biological activities of this compound and its derivatives will continue to uncover their potential applications in medicine and agriculture.

Conclusion

The biosynthesis of this compound in Trichoderma is a complex and fascinating metabolic pathway that has been the subject of extensive research. The identification and characterization of the tri genes and their encoded enzymes have provided a solid foundation for understanding how these fungi produce a diverse array of bioactive trichothecenes. For researchers and drug development professionals, a thorough understanding of this pathway is essential for exploiting the rich chemical diversity of Trichoderma and for developing new and effective therapeutic agents. The detailed information and protocols provided in this guide serve as a valuable resource for advancing research and development in this exciting field.

References

- 1. Involvement of Trichoderma Trichothecenes in the Biocontrol Activity and Induction of Plant Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma [frontiersin.org]

- 3. Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of the trichodiene synthase gene tri5 increases trichodermin production and antimicrobial activity in Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tri11, tri3, and tri4 genes are required for trichodermin biosynthesis of Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi [frontiersin.org]

- 11. Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Branching and converging pathways in fungal natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tri11, tri3, and tri4 genes are required for trichodermin biosynthesis of Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Trichodermol as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodermol, a mycotoxin belonging to the 12,13-epoxytrichothecene family, is a potent inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the ribosome and the subsequent cellular consequences. This compound exerts its inhibitory effect by directly targeting the peptidyl transferase center (PTC) on the 60S ribosomal subunit. This interaction primarily interferes with the elongation and termination steps of translation, leading to a cessation of protein production. Furthermore, the binding of this compound to the ribosome can trigger a signaling cascade known as the ribotoxic stress response, activating downstream mitogen-activated protein kinases (MAPKs) and influencing cellular processes such as apoptosis. This guide details the molecular interactions, presents available quantitative data, outlines key experimental protocols for studying its effects, and provides visual representations of the involved pathways and workflows.

Introduction

Trichothecene mycotoxins, produced by various fungal species, are a diverse group of sesquiterpenoids known for their toxicity to eukaryotes.[1][2] Among them, this compound and its closely related analogue Trichodermin have been identified as powerful inhibitors of protein synthesis.[3][4] Understanding the precise mechanism by which these molecules disrupt such a fundamental cellular process is crucial for toxicology, and for exploring their potential as therapeutic agents.[5] This guide synthesizes the current knowledge on this compound's mode of action as a protein synthesis inhibitor.

Mechanism of Action at the Ribosome

The primary molecular target of this compound is the eukaryotic ribosome, specifically the large 60S subunit.[2] It binds to the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[2][6]

2.1. Inhibition of Peptidyl Transferase Activity

This compound's presence at the PTC sterically hinders the catalytic activity required for both the elongation and termination phases of protein synthesis.[2][3] While some studies suggest a primary effect on termination, it is generally accepted that this compound can inhibit both processes.[3][7] This inhibition prevents the formation of peptide bonds between amino acids, thus halting the nascent polypeptide chain. The stabilization of polyribosomes in the presence of Trichodermin (a close analog of this compound) is a key piece of evidence supporting its role as an inhibitor of elongation and/or termination.[8][9]

2.2. Binding Site and Interaction

This compound, like other trichothecenes, binds non-covalently to a pocket within the 25S/28S rRNA of the 60S ribosomal subunit. This binding site is located at the peptidyl transferase center. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the toxin and the ribosomal RNA. The 12,13-epoxy group, a characteristic feature of trichothecenes, is essential for this binding and subsequent inhibitory activity.[1]

Quantitative Data on Protein Synthesis Inhibition

| Concentration (µg/mL) | Percent Inhibition of Protein Synthesis | Observation | Reference |

| 25 | 100% | Instantaneous and complete inhibition, stabilization of polyribosomes. | [8][9] |

| 0.25 | 70-75% | Partial inhibition, allowing for some polyribosome breakdown. | [8][9] |

Furthermore, studies on synthetic derivatives of Trichodermin have shown cytotoxic activity against the MCF-7 breast carcinoma cell line with IC50 values in the range of 2-4 µg/mL, highlighting the potential of this class of molecules in cancer research.[5]

The Ribotoxic Stress Response

The interaction of this compound and other trichothecenes with the ribosome does not solely result in the passive blockage of protein synthesis. It actively triggers a cellular stress signaling pathway known as the ribotoxic stress response . This response is initiated by the ribosome itself upon sensing the damage or blockage caused by the toxin.

4.1. Activation of Mitogen-Activated Protein Kinases (MAPKs)

The binding of trichothecenes to the ribosome leads to a conformational change that activates upstream kinases. This signaling cascade culminates in the phosphorylation and activation of key stress-related MAPKs, primarily c-Jun N-terminal kinase (JNK) and p38 MAP kinase. The activation of these kinases can, in turn, modulate the expression of various genes and influence cell fate, often leading to apoptosis.[10][11]

Ribotoxic Stress Response Pathway Induced by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of protein synthesis inhibitors like this compound.

5.1. In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system. A common method utilizes rabbit reticulocyte lysate, which contains all the necessary components for translation.[8][9][12]

Protocol:

-

Preparation of Rabbit Reticulocyte Lysate: Prepare a cell-free protein-synthesizing system from rabbit reticulocytes as previously described.[12]

-

Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:

-

Reticulocyte lysate

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

-

Energy mix (ATP, GTP)

-

mRNA template (e.g., globin mRNA or a reporter mRNA like luciferase)

-

This compound at various concentrations (a vehicle control should also be included)

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Washing: Wash the precipitate with 5% TCA and then with acetone to remove unincorporated radiolabeled amino acids.

-

Quantification: Resuspend the protein pellet and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration compared to the vehicle control.

Workflow for In Vitro Translation Inhibition Assay.

5.2. Polysome Profiling

This technique is used to analyze the distribution of ribosomes on mRNA molecules within a cell, providing insights into the stage of translation that is inhibited. Elongation/termination inhibitors like this compound typically cause ribosomes to "freeze" on the mRNA, leading to an increase in the polysome fraction.[8][9]

Protocol:

-

Cell Culture and Treatment: Culture eukaryotic cells to a desired confluency and treat them with this compound at a specific concentration for a defined period. A control group with no treatment should be included.

-

Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for a short period (e.g., 5-10 minutes) to stall ribosomes on the mRNA.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing cycloheximide and detergents to release the cytoplasm.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed for several hours. This separates cellular components based on their size and density.

-

Fractionation and Analysis: After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm to detect RNA-containing fractions. The resulting profile will show peaks corresponding to free mRNA, ribosomal subunits (40S and 60S), monosomes (80S), and polysomes.

-

RNA Extraction and Analysis: Extract RNA from each fraction and analyze the distribution of specific mRNAs of interest using techniques like RT-qPCR or Northern blotting.

Workflow for Polysome Profiling Analysis.

5.3. Toeprinting Assay

A toeprinting assay (or primer extension inhibition assay) can be used to map the precise location of a ribosome stalled on an mRNA molecule by an inhibitor. This provides high-resolution information about the drug's mechanism of action.[13]

Protocol:

-

In Vitro Translation Reaction: Set up an in vitro translation reaction as described in section 5.1, using a specific mRNA template. Include this compound in the reaction.

-

Primer Annealing: After a short incubation to allow for ribosome stalling, add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the expected stall site on the mRNA. Anneal the primer to the mRNA template.

-

Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template.

-

Termination of Extension: The reverse transcriptase will be physically blocked by the stalled ribosome, resulting in a truncated cDNA product. This "toeprint" indicates the position of the leading edge of the ribosome.

-

Gel Electrophoresis: Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization and Analysis: Visualize the radiolabeled or fluorescently labeled cDNA fragments. The size of the toeprint fragment, relative to a sequencing ladder of the same mRNA, reveals the precise nucleotide position of the ribosome stall.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis that functions by targeting the peptidyl transferase center of the 60S ribosomal subunit. Its action disrupts the elongation and termination phases of translation, leading to a global shutdown of protein production. Beyond this direct inhibitory effect, this compound's interaction with the ribosome triggers the ribotoxic stress response, a cellular signaling pathway with significant implications for cell fate. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular details of this compound's mechanism of action and to explore its potential applications in various fields of biomedical research. Further studies are warranted to determine precise quantitative measures of its inhibitory activity and binding affinity, which will be invaluable for drug development and toxicological risk assessment.

References

- 1. Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the mycotoxin trichodermin, a 12,13-epoxytrichothecene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidyltransferase inhibition by trichodermin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trichodermin, a possible inhibitor of the termination process of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. scispace.com [scispace.com]

- 13. Toeprinting assay - Wikipedia [en.wikipedia.org]

The Antifungal Power of Trichodermol: A Technical Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodermol, a mycotoxin from the trichothecene family, demonstrates significant antifungal activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth analysis of the biological mechanisms underpinning this compound's fungicidal and fungistatic effects. Primarily, this compound acts as a potent inhibitor of eukaryotic protein synthesis by targeting the ribosomal machinery. This document collates quantitative data on its efficacy, details essential experimental protocols for its study, and explores its impact on fungal signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antifungal agents.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary antifungal activity of this compound stems from its ability to disrupt protein synthesis in eukaryotic cells. It belongs to a class of compounds that bind to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Specifically, this compound inhibits the elongation and/or termination phases of translation.[1][2][3][4][5][6] It achieves this by binding to the 60S ribosomal subunit, interfering with the peptidyl transferase center.[5][7] This enzymatic site is crucial for the formation of peptide bonds between amino acids, the building blocks of proteins. By obstructing this process, this compound effectively halts the production of essential proteins, leading to cell cycle arrest and ultimately, cell death. The 12,13-epoxy ring is a critical structural feature for its ribosome-binding activity and overall toxicity.[8][9][10]

Quantitative Antifungal Activity

The efficacy of this compound and its derivatives has been quantified against various fungal pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds

| Compound | Fungal Pathogen | MIC (µg/mL) | Reference |

| Trichodermin | Candida albicans | < 4 | [8][11] |

| Trichodermin Derivative 12 | Candida albicans | 4 | [8] |

| Trichodermin Derivative 13 | Candida albicans | 4 | [8] |

| Trichodermin Derivative 9 | Candida albicans | 4-8 | [8] |

| Trichodermin Derivative 10 | Candida albicans | 4-8 | [8] |

| Trichodermin Derivative 15 | Candida albicans | 4-8 | [8] |

| This compound (Trichodermin Derivative 2) | Candida albicans | 8-32 | [8] |

| Trichodermin Derivative 7 | Candida albicans | 8-32 | [8] |

| Trichodermin Derivative 14 | Candida albicans | 8-32 | [8] |

| This compound | Allescheria boydii | 6.25 | [12] |

Table 2: 50% Effective Concentration (EC50) of this compound Derivatives

| Compound | Fungal Pathogen | EC50 (mg/L) | Reference |

| 9-formyltrichodermin (Derivative 4) | Ustilaginoidea virens | 0.80 | [13] |

| (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin (Derivative 3f) | Rhizoctonia solani | 3.58 | [13] |

| (8R)-8-{[(E)-3-phenylprop-2-enoyl]oxy}trichodermin (Derivative 3f) | Magnaporthe grisea | 0.74 | [13] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.[1][13][14]

Materials:

-

Sterile 96-well microtiter plates

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85%)

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Harvest mature colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density with a microplate reader.

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antifungal assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. ijpab.com [ijpab.com]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Verification of TRI3 Acetylation of this compound to Trichodermin in the Plant Endophyte Trichoderma taxi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Mechanism of Trichoderma virens ZT05 on Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biocontrol of strawberry gray mold caused by Botrytis cinerea with the termite associated Streptomyces sp. sdu1201 and actinomycin D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 13. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Effects of Trichodermol on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodermol, a mycotoxin belonging to the trichothecene family, has garnered significant interest in oncological research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, with a focus on its quantitative efficacy, underlying molecular mechanisms, and the experimental methodologies used to elucidate these activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Data Presentation: Quantitative Efficacy of this compound

The cytotoxic potential of this compound and its derivatives has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the tables below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | This compound | 3.3 ± 0.3 | [1] |

| PC-3 | Prostate Cancer | This compound | 1.8 ± 0.8 | [1] |

| SK-Hep-1 | Liver Cancer | This compound | 5.3 ± 0.3 | [1] |

| A2780/CP70 | Ovarian Cancer | Trichodermin | 0.65 | |

| OVCAR-3 | Ovarian Cancer | Trichodermin | 0.73 | [2] |

| Ca922 | Oral Squamous Cell Carcinoma | Trichodermin | Not Specified | |

| HSC-3 | Oral Squamous Cell Carcinoma | Trichodermin | Not Specified | [3] |

Core Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis. These processes are orchestrated through the modulation of key signaling pathways.

Cell Cycle Arrest

A significant mechanism of this compound's anti-proliferative activity is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[4][5] This is achieved by targeting critical cell cycle regulatory proteins. Research has shown that Trichodermin, a closely related compound, decreases the expression of cyclin D1, CDK4, and CDK2.[4] A key target in this pathway is the c-Myc oncogene.[4][5] By inhibiting c-Myc, Trichodermin downregulates the expression of Cdc25A, a phosphatase essential for cell cycle progression, leading to the accumulation of cells in the G0/G1 phase.[4]

Apoptosis Induction

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is mediated through various signaling cascades, including the inhibition of the NF-κB pathway and the activation of mitochondrial-dependent apoptosis.

In studies using Trichothecin (TCN), another related compound, it was found to inhibit the NF-κB signaling pathway.[6][7] TCN suppresses the phosphorylation of IKKβ, which in turn prevents the degradation of IκBα.[6][7] This sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and the subsequent transcription of anti-apoptotic genes such as Bcl-2, Bcl-xL, and survivin.[6]

Furthermore, Trichodermin has been shown to induce apoptosis in oral squamous cell carcinoma cells through mitochondrial dysfunction.[3] This involves a decrease in the mitochondrial membrane potential and is associated with the downregulation of histone deacetylase 2 (HDAC-2) and the subsequent inhibition of STAT3 and NF-κB signaling.[3] The apoptotic cascade is further confirmed by the activation of caspase-3 and PARP cleavage.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound induces G0/G1 cell cycle arrest by inhibiting the c-Myc pathway.

Caption: this compound promotes apoptosis by inhibiting the NF-κB signaling pathway.

Caption: A generalized experimental workflow for evaluating the cytotoxic effects of this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, exhibiting potent cytotoxicity against a variety of cancer cell lines. Its mechanisms of action, centered on the induction of G0/G1 cell cycle arrest via c-Myc inhibition and the promotion of apoptosis through NF-κB pathway suppression and mitochondrial dysfunction, present compelling targets for therapeutic intervention. The standardized experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and its derivatives in the pursuit of novel and effective cancer treatments. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trichodermin inhibits the growth of oral cancer through apoptosis-induced mitochondrial dysfunction and HDAC-2-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trichothecin induces cell death in NF-κB constitutively activated human cancer cells via inhibition of IKKβ phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichothecin Induces Cell Death in NF-κB Constitutively Activated Human Cancer Cells via Inhibition of IKKβ Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trichodermin-inhibits-the-growth-of-oral-cancer-through-apoptosis-induced-mitochondrial-dysfunction-and-hdac-2-mediated-signaling - Ask this paper | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to Trichodermol Production in Trichoderma Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodermol is a sesquiterpenoid mycotoxin belonging to the trichothecene family, a diverse group of secondary metabolites produced by various fungal genera, including Trichoderma. As the biosynthetic precursor to other notable trichothecenes such as trichodermin and harzianum A, this compound and its derivatives have garnered significant interest in the scientific community. This interest stems from their potential applications in agriculture as biocontrol agents and in medicine, where they have shown promise as antifungal and anticancer therapeutic leads. This technical guide provides an in-depth overview of the Trichoderma species known to produce this compound, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for its extraction and analysis.

Trichoderma Species Known to Produce this compound

Several species within the genus Trichoderma have been identified as producers of this compound. The most well-documented of these are:

-

Trichoderma brevicompactum : This species is a known producer of trichodermin and harzianum A, both of which are synthesized from the precursor this compound.[1][2] Depending on the strain and cultivation conditions, T. brevicompactum can accumulate this compound or its derivatives.

-

Trichoderma arundinaceum : This species is also a recognized producer of harzianum A, and therefore, synthesizes this compound as an intermediate.[3][4]

-

Trichoderma taxi : An endophytic fungus that has been shown to produce trichodermin, indicating the presence of the this compound biosynthetic pathway.

Biosynthesis of this compound

The biosynthesis of this compound in Trichoderma species is a complex enzymatic process that begins with the cyclization of farnesyl pyrophosphate (FPP). The core pathway is conserved among this compound-producing species.

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the conversion of FPP to this compound.

Caption: Biosynthetic pathway from FPP to this compound.

Downstream Conversion of this compound

This compound serves as a crucial branching point for the synthesis of other bioactive trichothecenes.

Caption: Conversion of this compound to Trichodermin and Harzianum A.

Quantitative Production of Trichothecenes

Obtaining precise quantitative data for this compound production can be challenging as it is often an intermediate that is further metabolized. However, studies on its derivatives provide insights into the productivity of the biosynthetic pathway. Liquid fermentation has been shown to yield higher amounts of trichothecenes compared to solid media.[1][5]

| Trichoderma Species | Compound | Production Yield | Culture Conditions | Reference |

| Trichoderma brevicompactum | Trichodermin | 144.55 mg/L | Liquid culture with non-viable Rhizoctonia solani as an elicitor. | [6] |

| Trichoderma arundinaceum | Harzianum A | 488.54 µg/mL | 48-hour PDB cultures. |

Experimental Protocols

Fungal Cultivation for this compound Production

The following protocol is a general guideline for the cultivation of Trichoderma species for the production of this compound and its derivatives in liquid culture.

Workflow for Trichoderma Cultivation and Extraction

References

- 1. Trichothecene production by Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Elicitation Effect of Pathogenic Fungi on Trichodermin Production by Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Trichodermol in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodermol is a mycotoxin belonging to the type A trichothecene family, a group of sesquiterpenoid secondary metabolites produced by various fungal genera.[1] While not as extensively monitored as other trichothecenes like deoxynivalenol (DON) or T-2 toxin, this compound and its acetylated derivative, trichodermin, are potent inhibitors of eukaryotic protein synthesis and pose a potential risk to human and animal health. This technical guide provides an in-depth overview of the natural occurrence of this compound in agricultural products, details the methodologies for its detection, and explores the molecular pathways affected by its toxicity.

Trichothecenes are primarily produced by fungal species such as Fusarium, Myrothecium, Stachybotrys, and Trichoderma, which are common pathogens of cereal crops.[1] Consequently, grains like wheat, barley, oats, and maize are susceptible to contamination.[2][3] The presence of these mycotoxins in the food and feed chain is a significant safety concern due to their stability during processing and the potential for chronic exposure.

Natural Occurrence and Quantitative Data

The prevalence of this compound in agricultural commodities is not as well-documented as that of other major trichothecenes. Most regulatory and surveillance programs focus on more abundant and legislated mycotoxins like deoxynivalenol (DON), T-2 toxin, and HT-2 toxin. As a result, specific quantitative data for this compound is limited in publicly available literature.

However, the presence of this compound can be inferred from the occurrence of its producing fungi and its biosynthetic precursor relationship to other trichothecenes. For context, the following table summarizes the occurrence data for the closely related and frequently monitored Type A trichothecenes, T-2 and HT-2 toxins, in various cereal grains. These toxins often co-occur with other trichothecenes and are indicative of the potential for contamination with compounds like this compound.

| Mycotoxin | Commodity | Region | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| T-2 & HT-2 | Wheat Flour | - | 38 - 160 (HT-2); 160 - 927 (T-2) | - | [4] |

| T-2 & HT-2 | Cereal Products | Romania | - | HT-2 predominant in wheat | [5] |

| T-2 & HT-2 | Cereals & Feed | Eastern Europe | - | 21 (T-2 Median) | [3] |

| DON & NIV | Grain & Dust | Eastern Poland | 1 - 180 (DON); 4 - 502 (NIV) | - | [6] |

| DON | Wheat | China | 2.4 - 1130 | 178 | [2] |

| DON | Wheat | Argentina | 1762 | [2] | |

| DON | Wheat Flour | Korea | 0.74 - 154 | - | [2] |

Note: This table provides data for other trichothecenes to illustrate typical contamination levels in relevant commodities, due to the scarcity of specific data for this compound.

Experimental Protocols for Detection and Quantification

The analysis of this compound in agricultural products typically involves a multi-step process encompassing sample preparation, extraction, clean-up, and instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and selective determination of trichothecenes.

Below is a representative, detailed protocol synthesized from established methods for the analysis of multiple trichothecenes, including this compound, in cereal matrices.

Protocol: LC-MS/MS Analysis of this compound in Cereal Grain Flour

1. Sample Preparation and Homogenization:

-

Obtain a representative sample of the cereal grain lot.

-

Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity. A particle size of <500 µm is recommended.

2. Extraction:

-

Weigh 0.5 g of the homogenized flour sample into a 5 mL centrifuge tube.

-

Spike with an appropriate internal standard (e.g., isotopically labeled this compound, if available) to correct for matrix effects and recovery losses.

-

Add 2 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 79:20 v/v) with acidifiers like 0.75% acetic acid and 0.2% formic acid to improve extraction efficiency.[7]

-

Vortex vigorously for 10-20 seconds to ensure the sample is fully wetted.

-

Place the tube on a shaker or automatic vortex mixer for 10 minutes for thorough extraction.[7]

-

Centrifuge the sample at high speed (e.g., 5000 rpm or 5311 x g) for 5-10 minutes to pellet the solid material.[7]

3. Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

-

This step is crucial for removing matrix components (lipids, pigments) that can interfere with LC-MS/MS analysis.

-

Transfer an aliquot of the supernatant (e.g., 150 µL) to a new microcentrifuge tube containing d-SPE sorbents.[7] A common combination for mycotoxin analysis includes primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences.

-

Vortex the tube for 1 minute.

-

Centrifuge at high speed for 5 minutes.

4. Final Sample Preparation for LC-MS/MS:

-

Take an aliquot of the cleaned-up extract and dilute it with a solution compatible with the LC mobile phase (e.g., water with 0.5% acetic acid and 0.1% formic acid).[7] This dilution step further minimizes matrix effects.

-

Transfer the final diluted extract into an LC vial for analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring for specific product ions after fragmentation.

-

Precursor Ion (Q1): This would be the [M+H]+ or [M+NH4]+ adduct of this compound.

-

Product Ions (Q3): At least two characteristic product ions should be monitored for confident identification and quantification.

-

-

Source Parameters: Optimize parameters like ion spray voltage, source temperature, and gas pressures to achieve maximum sensitivity for the analyte.[8]

-

6. Quantification:

-

Create a matrix-matched calibration curve using blank cereal extract spiked with known concentrations of this compound standard. This is essential to compensate for any remaining matrix-induced signal suppression or enhancement.[3]

-

Quantify the this compound concentration in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for determining this compound concentration in agricultural products.

Signaling Pathway: The Ribotoxic Stress Response

Trichothecenes like this compound exert their primary toxic effect by binding to the 60S subunit of the eukaryotic ribosome, specifically inhibiting the peptidyl transferase enzyme.[9] This abrupt halt in protein synthesis triggers a signaling cascade known as the Ribotoxic Stress Response . This response is a key mechanism leading to the downstream cellular effects of trichothecene toxicity, including inflammation and apoptosis.

The diagram below outlines the major components of this signaling pathway.

Upon binding to the ribosome, this compound induces a conformational change that activates upstream kinases, including Src family kinases like Hck.[10][11] This initiates a phosphorylation cascade through Mitogen-Activated Protein Kinase Kinases Kinases (MAPKKKs) and Mitogen-Activated Protein Kinase Kinases (MAPKKs), ultimately leading to the phosphorylation and activation of the core MAPKs: p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[12]

Activated MAPKs then phosphorylate a variety of downstream targets, including transcription factors such as AP-1 and NF-κB. This leads to the upregulation of inflammatory genes, like TNF-α, and the induction of apoptosis (programmed cell death) through pathways involving p53 and the pro-apoptotic protein Bax.[13]

Conclusion

This compound represents a potential, yet understudied, mycotoxin threat in agricultural commodities, particularly cereals. While specific quantitative data on its natural occurrence are sparse, the analytical methods and toxicological understanding developed for the broader trichothecene family provide a robust framework for its investigation. The primary mechanism of toxicity, the ribotoxic stress response, highlights a conserved pathway by which this mycotoxin can induce potent inflammatory and apoptotic effects. For researchers and professionals in drug development, understanding the structure-activity relationships of trichothecenes and their specific interactions with the ribosome could offer insights into novel therapeutic targets. Further surveillance and research are warranted to fully assess the prevalence of this compound in the food supply and its implications for public health.

References

- 1. Trichothecenes in Cereal Grains – An Update | MDPI [mdpi.com]

- 2. Type B Trichothecenes in Cereal Grains and Their Products: Recent Advances on Occurrence, Toxicology, Analysis and Post-Harvest Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. agriculturejournals.cz [agriculturejournals.cz]

- 5. Occurrence of Types A and B Trichothecenes in Cereal Products Sold in Romanian Markets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levels of fungi and mycotoxins in the samples of grain and grain dust collected from five various cereal crops in eastern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Trichodermol's Role in the Antagonistic Activity of Trichoderma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichoderma species are renowned for their potent antagonistic activity against a wide range of phytopathogenic fungi, making them valuable biocontrol agents in sustainable agriculture. A key component of their arsenal is the production of a diverse array of secondary metabolites, among which the trichothecene mycotoxin, trichodermol, plays a significant role. This technical guide provides an in-depth exploration of this compound's contribution to the antagonistic capabilities of Trichoderma. It covers the biosynthesis of this compound, its direct antifungal effects, and its role in the complex interplay of mycoparasitism and the induction of plant defense mechanisms. Detailed experimental protocols for studying these interactions are provided, along with visualizations of the key signaling pathways involved. This guide is intended to be a comprehensive resource for researchers and professionals working in mycology, plant pathology, and the development of novel antifungal agents.

Introduction

The genus Trichoderma encompasses a group of filamentous fungi that are ubiquitous in soil and root ecosystems. Their ability to parasitize other fungi, a phenomenon known as mycoparasitism, coupled with their capacity to produce a wide array of antimicrobial compounds, has positioned them as effective biological control agents.[1][2] The antagonistic mechanisms of Trichoderma are multifaceted, including direct competition for nutrients and space, the secretion of cell wall-degrading enzymes, and the production of inhibitory secondary metabolites.[3][4]

This compound, a type of trichothecene sesquiterpenoid, is a key secondary metabolite in this antagonistic activity.[5] Understanding the precise role of this compound is crucial for optimizing the use of Trichoderma in biocontrol applications and for exploring its potential as a lead compound in the development of new antifungal drugs.

Biosynthesis of this compound

This compound is a precursor in the biosynthesis of other trichothecenes, such as trichodermin.[6][7] The biosynthetic pathway begins with the cyclization of farnesyl pyrophosphate (FPP) and involves a series of enzymatic steps catalyzed by proteins encoded by the tri gene cluster.

The key steps in the biosynthesis of this compound are:

-

Farnesyl pyrophosphate (FPP) is converted to trichodiene by the enzyme trichodiene synthase, encoded by the tri5 gene.[7]

-

Trichodiene is then oxidized to form isotrichodiol .[6]

-

Isotrichodiol undergoes non-enzymatic dehydration to form 12,13-epoxytrichothec-9-ene (EPT) .[7]

-

Finally, EPT is hydroxylated at the C-4 position by the enzyme encoded by the tri11 gene to produce This compound .[6][7]

This compound can then be further acetylated at the C-4 hydroxyl group by a TRI3 acetyltransferase to form trichodermin.[7][8]

Role in Antagonistic Activity

This compound contributes to the overall antagonistic activity of Trichoderma through direct and indirect mechanisms.

Direct Antifungal Activity

While extensive quantitative data for pure this compound against a wide range of phytopathogens is still an area of active research, studies on trichodermin and Trichoderma extracts provide strong evidence for the antifungal properties of this class of compounds. The primary mode of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[9]

Table 1: Antifungal Activity of Trichoderma Metabolites

| Compound/Extract | Target Pathogen | Activity Metric | Value | Reference(s) |

| Trichodermin | Candida albicans | MIC | <4 µg/mL | [10] |

| Trichodermin derivative (3f) | Rhizoctonia solani | EC50 | 3.58 mg/L | [11] |

| Trichodermin derivative (3f) | Magnaporthe grisea | EC50 | 0.74 mg/L | [11] |

| T. asperellum IMI 393899 extract | Botrytis cinerea | MIC | 0.19 mg/mL | [12] |

| T. asperellum IMI 393899 extract | Fusarium culmorum | MIC | 0.09 mg/mL | [12] |

| T. atroviride TS extract | Botrytis cinerea | MIC | 0.78 mg/mL | [12] |

| T. atroviride TS extract | Fusarium culmorum | MIC | 0.39 mg/mL | [12] |

Note: Data for pure this compound against phytopathogenic fungi is limited in the reviewed literature. The table presents data for the derivative trichodermin and crude extracts to illustrate the antifungal potential of trichothecen-producing Trichoderma.

Contribution to Mycoparasitism

Mycoparasitism is a complex process involving chemotropic growth towards a host fungus, attachment, coiling, and the secretion of a cocktail of cell wall-degrading enzymes (CWDEs) and antifungal metabolites.[13][14][15] While the direct role of this compound in each of these steps is not fully elucidated, it is understood to be part of the chemical arsenal that Trichoderma employs to weaken and parasitize the host.

The production of antifungal compounds like this compound is regulated by complex signaling pathways within Trichoderma, which are often triggered by the presence of a host fungus. Key signaling pathways implicated in mycoparasitism include G-protein signaling, the cAMP pathway, and mitogen-activated protein kinase (MAPK) cascades.[16][17]

Induction of Plant Defense Responses

Trichoderma species are not only capable of directly antagonizing pathogens but can also prime plants to better defend themselves against subsequent pathogen attacks, a phenomenon known as Induced Systemic Resistance (ISR).[1][4][19] This is achieved through the release of various elicitors, including secondary metabolites, that trigger plant defense signaling pathways.

The two main hormonal signaling pathways involved in plant defense are the salicylic acid (SA) and the jasmonic acid (JA)/ethylene (ET) pathways.[12][20] The SA pathway is generally associated with resistance against biotrophic pathogens, while the JA/ET pathway is more effective against necrotrophic pathogens and herbivorous insects.[21] Trichoderma has been shown to modulate both of these pathways, leading to a broad-spectrum resistance.[11][20][22] While direct evidence for this compound's specific role is still emerging, it is plausible that as a microbe-associated molecular pattern (MAMP), it contributes to the overall elicitation of these defense responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the antagonistic activity of Trichoderma.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from Trichoderma cultures.

Materials:

-

Trichoderma culture grown in Potato Dextrose Broth (PDB)

-

Ethyl acetate

-

Methanol

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

This compound standard

Procedure:

-

Grow the Trichoderma strain in 150 mL of PDB in a 500 mL Erlenmeyer flask at 25°C in the dark with shaking (200 rpm) for 7 days.[8]

-

Filter the fermentation broth through three layers of lens paper to remove mycelia.

-

Extract the filtered medium three times with equal volumes of ethyl acetate in a separatory funnel.

-

Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Dissolve the dried extract in a known volume of methanol.

-

Analyze the extract by GC-MS.[8]

-

Quantify this compound by comparing the peak area to a standard curve generated with a pure this compound standard.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of purified this compound against a target fungal pathogen. This protocol is adapted from CLSI M38-A2 guidelines for filamentous fungi.[13][24]

Materials:

-

Purified this compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Spore suspension of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani) adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculate each well with the fungal spore suspension. The final volume in each well should be 200 µL.

-

Include a growth control (medium with fungal inoculum, no this compound) and a sterility control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a duration suitable for the growth of the target fungus (typically 48-72 hours).

-

Determine the MIC visually or spectrophotometrically as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.[25]

Analysis of Plant Defense Gene Expression by qRT-PCR

Objective: To quantify the expression of plant defense-related genes (e.g., PR1, LOX2) in response to treatment with this compound.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana, tomato)

-

Purified this compound

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Primers for target defense genes and a reference gene (e.g., actin)

Procedure:

-

Treatment: Treat plant seedlings with a solution of purified this compound or a control solution (e.g., the solvent used to dissolve this compound).

-

Sampling: At various time points post-treatment, harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen tissue using a suitable RNA extraction kit or protocol.[3][19] Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-